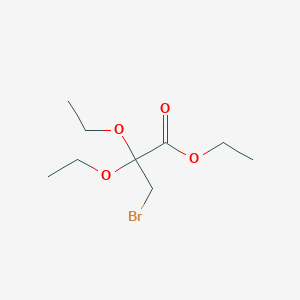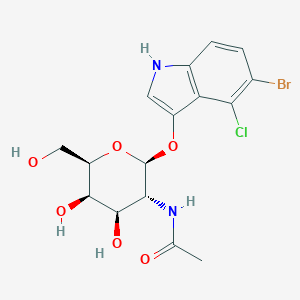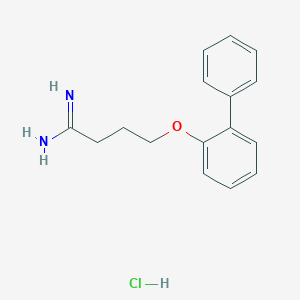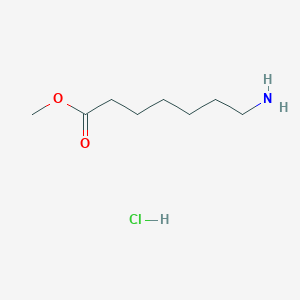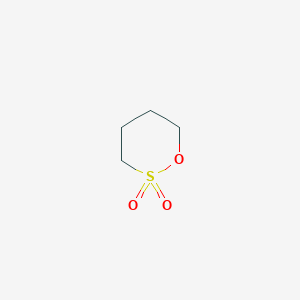![molecular formula C12H7Cl4N5O2S B142842 N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide CAS No. 134892-32-3](/img/structure/B142842.png)
N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
Übersicht
Beschreibung
The compound "N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide" is a derivative of triazolopyrimidine sulfonamide, a class of compounds known for their diverse biological activities. The structure of this compound suggests potential for interaction with various biological targets, which may confer properties such as antitumor, antimicrobial, or herbicidal activity.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves the chlorosulfonation of triazolopyrimidine precursors, as seen in the preparation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine sulfonamides and sulfinyl derivatives involves reactions with thiol derivatives and chloromethyl compounds . The synthesis of pyrrolopyrimidines and triazolopyrrolopyrimidines carrying sulfonamide moieties also uses strategic starting materials like amino-cyano-pyrroles .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR data . The crystal structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, revealing insights into the hydrogen-bonding interactions and supramolecular architecture .
Chemical Reactions Analysis
Triazolopyrimidine sulfonamides exhibit reactivity towards various reagents. For instance, the reactivity of hydrazides towards aldehydes, thioglycolic acid, and amines has been studied, leading to compounds with inhibitory effects on cancer cell lines . The synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines showcases the reactivity of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of these compounds has been screened, indicating their potential as therapeutic agents . The herbicidal activity of 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides has also been determined, suggesting their use in agricultural applications .
Wissenschaftliche Forschungsanwendungen
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, such as N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, are critical in the realm of organic chemistry, particularly for their biological and medicinal applications. These compounds are known for their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes in the development of optical sensors. Additionally, their diverse biological applications span across the creation of drugs with antibacterial, anticancer, and anti-inflammatory properties. The review by Jindal and Kaur (2021) highlights the versatility of pyrimidine derivatives in forming exquisite sensing materials and their significance in medical research (Jindal & Kaur, 2021).
Antibacterial Activity against Staphylococcus Aureus
The antibacterial efficacy of 1,2,4-triazolo[1,5-a]pyrimidine hybrids, similar in structure to the compound , has been demonstrated against Staphylococcus aureus, a critical pathogen responsible for various infectious diseases. These hybrids exhibit potential due to their ability to inhibit vital bacterial enzymes such as DNA gyrase and topoisomerase IV. Li and Zhang (2021) provide an updated review on the development of these hybrids, highlighting their broad-spectrum antibacterial activity, which is crucial in the fight against antibiotic-resistant strains (Li & Zhang, 2021).
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds, which are structurally related to the discussed chemical, have a significant place in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. These compounds are not only pivotal in treating bacterial infections but also hold promise in addressing conditions like cancer and Alzheimer's disease due to their involvement in diverse biological pathways. The patent review by Gulcin and Taslimi (2018) sheds light on the role of sulfonamide inhibitors in therapeutic patents, emphasizing their versatility and ongoing relevance in drug discovery (Gulcin & Taslimi, 2018).
Role in Optoelectronic Materials
The incorporation of pyrimidine and triazine structures into π-extended conjugated systems has been recognized for its value in the development of novel optoelectronic materials. This synergy is evident in the creation of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The review by Lipunova et al. (2018) presents an in-depth analysis of the luminescent properties of compounds containing pyrimidine and triazine rings, underlining their significant potential in the field of optoelectronics (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4N5O2S/c1-5-2-3-6(13)10(9(5)16)20-24(22,23)12-18-11-17-7(14)4-8(15)21(11)19-12/h2-4,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYDFJTQRNKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566999 | |
| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
CAS RN |
134892-32-3 | |
| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

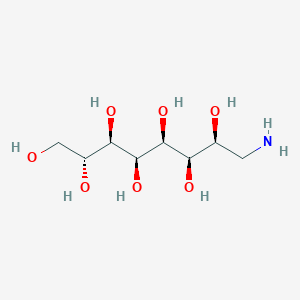

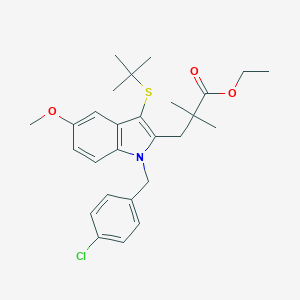


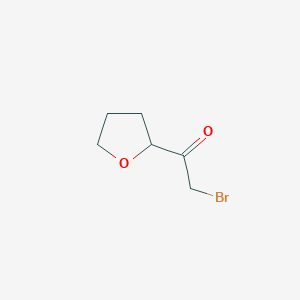
![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)


